molecular formula C23H18FNO3S B2861807 [4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114655-55-8

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2861807
CAS No.: 1114655-55-8
M. Wt: 407.46
InChI Key: ZFDZJJOCNCYXMX-UHFFFAOYSA-N
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Description

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C23H18FNO3S and its molecular weight is 407.46. The purity is usually 95%.
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Biological Activity

The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Molecular Formula: C24H20FNO4S
Molecular Weight: 437.5 g/mol
CAS Number: 1114872-29-5

Structural Features

The compound features a benzothiazine core with multiple substituents that enhance its reactivity and biological interactions. The presence of the fluorine atom and the dioxido group are particularly noteworthy as they contribute to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have shown effective antibacterial and antifungal activities against various pathogens.

Study Microorganism Tested Activity Observed
Torres-García et al. (2016)Staphylococcus aureusInhibition at 10 µg/mL
Bano et al. (2015)Aspergillus nigerSignificant growth inhibition

Anticancer Activity

Benzothiazine derivatives have been explored for their potential anticancer effects. Studies have demonstrated that modifications to the benzothiazine scaffold can enhance cytotoxicity against cancer cell lines.

Cell Line IC50 Value (µM) Reference
HeLa5.0MDPI (2023)
MCF-73.2MDPI (2023)

The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Model Effect Observed Reference
Carrageenan-induced paw edema in ratsReduced swelling by 40%Bano et al. (2015)
LPS-stimulated macrophagesDecreased IL-6 levels by 50%MDPI (2023)

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazine derivatives:

  • Case Study on Anticancer Activity:
    A study evaluating a series of benzothiazine derivatives found that specific modifications led to enhanced activity against multidrug-resistant cancer cell lines, suggesting a promising avenue for drug development.
  • Case Study on Antimicrobial Efficacy:
    In a clinical setting, derivatives were tested against MRSA strains, showing significant inhibition at concentrations lower than traditional antibiotics.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S/c1-15-10-16(2)12-19(11-15)25-14-22(23(26)17-6-4-3-5-7-17)29(27,28)21-9-8-18(24)13-20(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDZJJOCNCYXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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